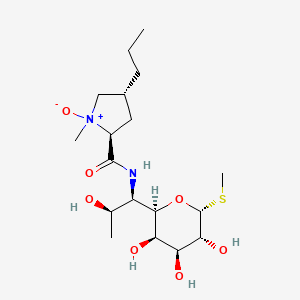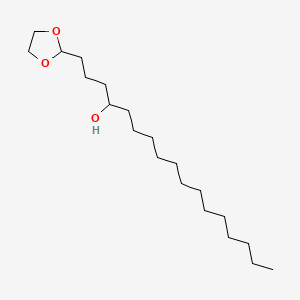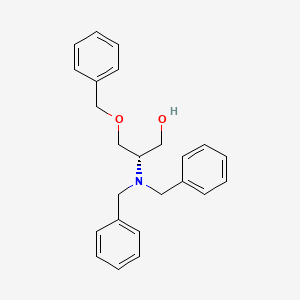
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is a chiral compound with a complex structure that includes benzyloxy and dibenzylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a benzyloxy-substituted epoxide with dibenzylamine under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiolates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets. The benzyloxy and dibenzylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3-(Benzyloxy)-2-(dimethylamino)propan-1-ol: A structurally similar compound with dimethylamino instead of dibenzylamino groups.
3-(Benzyloxy)-2-(diethylamino)propan-1-ol: Another analog with diethylamino groups.
Uniqueness
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of both benzyloxy and dibenzylamino groups
Eigenschaften
Molekularformel |
C24H27NO2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChI-Schlüssel |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CO)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



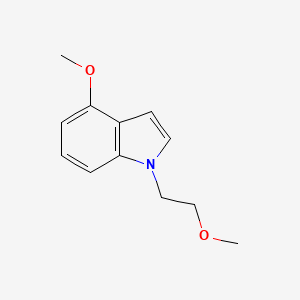
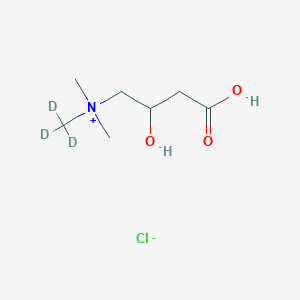
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
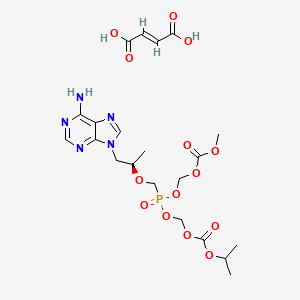
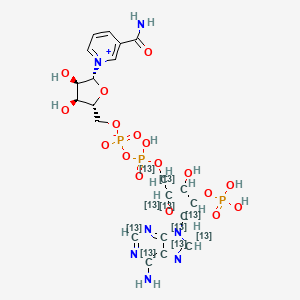

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)

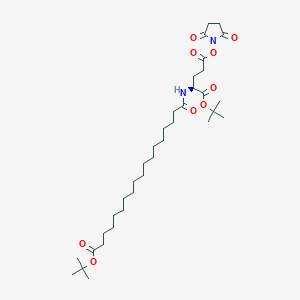
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
